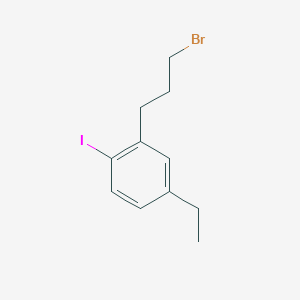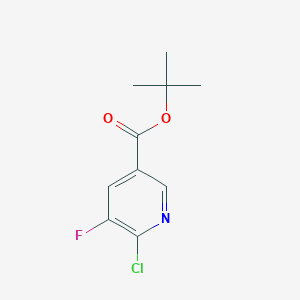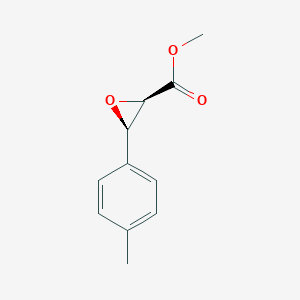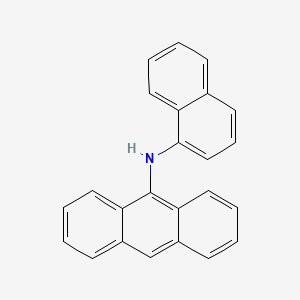
3-Chloro-5-methyl-2-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-methyl-2-(trifluoromethyl)pyridine: is an organic compound with the molecular formula C7H5ClF3N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the third position, a methyl group at the fifth position, and a trifluoromethyl group at the second position of the pyridine ring. It is commonly used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-methyl-2-(trifluoromethyl)pyridine typically involves the halogenation and alkylation of pyridine derivatives. One common method is the chlorination of 3-methyl-2-(trifluoromethyl)pyridine using chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and ensures a higher yield of the desired product. The use of automated systems also minimizes the risk of exposure to hazardous chemicals and improves overall safety.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 3-Chloro-5-methyl-2-(trifluoromethyl)pyridine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group at the fifth position can be oxidized to form a carboxylic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivative using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Major Products Formed:
Substitution: Formation of 3-amino-5-methyl-2-(trifluoromethyl)pyridine.
Oxidation: Formation of 3-chloro-5-carboxy-2-(trifluoromethyl)pyridine.
Reduction: Formation of this compound-amine.
Aplicaciones Científicas De Investigación
Chemistry: 3-Chloro-5-methyl-2-(trifluoromethyl)pyridine is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds, which are important in medicinal chemistry.
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on the biological activity of pyridine derivatives. It is also used in the development of new bioactive molecules with potential therapeutic applications.
Medicine: The compound is investigated for its potential use in the development of new pharmaceuticals, particularly those targeting central nervous system disorders. Its unique chemical structure allows for the modification of its pharmacokinetic and pharmacodynamic properties.
Industry: In the agrochemical industry, this compound is used as an intermediate in the synthesis of herbicides, insecticides, and fungicides. Its stability and reactivity make it a valuable component in the formulation of crop protection products.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-methyl-2-(trifluoromethyl)pyridine is primarily based on its ability to interact with specific molecular targets in biological systems. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to easily penetrate cell membranes and reach its target sites. Once inside the cell, it can interact with enzymes, receptors, or other proteins, leading to the modulation of their activity. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
- 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 3-Chloro-2-(3-methyl-5-(trifluoromethyl)pyrazol-1-yl)pyridine
Comparison: 3-Chloro-5-methyl-2-(trifluoromethyl)pyridine is unique due to the specific positioning of its substituents on the pyridine ring. The presence of the methyl group at the fifth position and the trifluoromethyl group at the second position imparts distinct chemical and physical properties compared to its analogs. For example, 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine has the methyl group at the second position, which can lead to different reactivity and biological activity. Similarly, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine has a fluorine atom instead of a methyl group, affecting its electronic properties and interactions with biological targets.
Propiedades
Fórmula molecular |
C7H5ClF3N |
|---|---|
Peso molecular |
195.57 g/mol |
Nombre IUPAC |
3-chloro-5-methyl-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H5ClF3N/c1-4-2-5(8)6(12-3-4)7(9,10)11/h2-3H,1H3 |
Clave InChI |
IQQXHACOVACSLW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N=C1)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


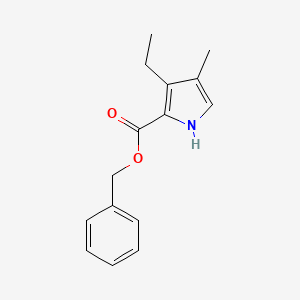
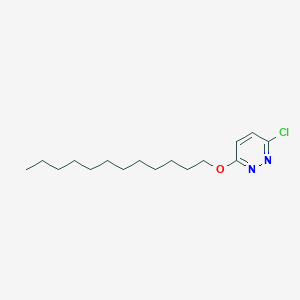


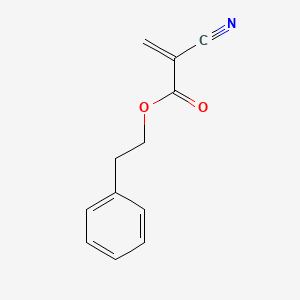
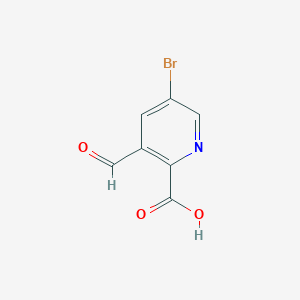

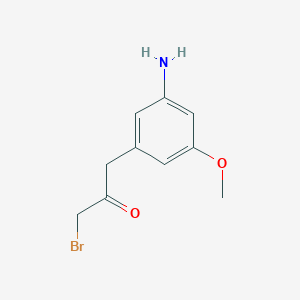
![tert-Butyl (3S)-3-[(2,2,2-trifluoroacetamido)methyl]piperidine-1-carboxylate](/img/structure/B14070118.png)
![Methyl 4-[(2-phenylhydrazinylidene)methyl]benzoate](/img/structure/B14070123.png)
